molecular formula C3H5Na2O4P B194178 Fosfomycin sodium CAS No. 26016-99-9

Fosfomycin sodium

Katalognummer B194178
CAS-Nummer: 26016-99-9
Molekulargewicht: 182.02 g/mol
InChI-Schlüssel: QZIQJIKUVJMTDG-OTUWWBTESA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosfomycin is a bactericidal, low-molecular weight, broad-spectrum antibiotic . It is used to treat bladder infections and has potential activity against several bacteria, including multidrug-resistant Gram-negative bacteria . It is produced by Streptomyces fradiae and can also be produced synthetically . It is commercially available as the disodium salt for intravenous administration .


Synthesis Analysis

Fosfomycin is currently produced using a synthetic process . It is a low-molecular weight (138 g/mol), highly polar phosphonic acid derivative (cis–1,2-epoxypropyl phosphonic acid) that represents its own class of antibiotics .


Molecular Structure Analysis

Fosfomycin is a phosphoenolpyruvate analog and contains a phosphonic group and an epoxide ring . Its chemical formula is C3H5Na2O4P . The molecular weight is 182.02 g/mol .


Physical And Chemical Properties Analysis

Fosfomycin is a highly soluble substance in water . It is a low-molecular weight (138 g/mol), highly polar phosphonic acid derivative . The exact mass is 181.97 and the molecular weight is 182.020 .

Wissenschaftliche Forschungsanwendungen

  • Urinary Tract Infections (UTIs)

    • Fosfomycin sodium is widely used in the treatment of uncomplicated urinary tract infections (UTIs) in females .
    • It is administered as a single 3-gram oral dose and has a desirable safety profile .
    • The results have been promising, making fosfomycin a first-line therapeutic option for UTIs .
  • Treatment of Gram-Positive and Gram-Negative Bacterial Infections

    • Fosfomycin sodium has a broad spectrum of activity and is active against both gram-positive and gram-negative bacteria .
    • It is used for treating infections caused by these pathogens, which are often resistant to several classes of antibiotics .
    • The treatment involves the administration of fosfomycin alone or in combination with other antibiotics .
    • The results have been encouraging, with a cure achieved in 81.1% of the patients, and improvement noted in 2.9% .
  • Treatment of Multidrug-Resistant (MDR) Bacteria

    • Fosfomycin sodium has shown activity against a wide range of bacteria, including MDR, XDR, and PDR bacteria .
    • Due to its high tissue penetration, it may be used in a broad range of tissues and targets, including the CNS, soft tissue, bone, lungs, and abscess fluid .
    • Further research is needed to establish the effectiveness and safety of fosfomycin in the treatment of patients with such infections .
  • Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA)

    • Fosfomycin sodium has shown effectiveness against MRSA .
    • It is used as part of the treatment regimen for infections caused by MRSA .
    • The results have been promising, but more research is needed to establish the optimal dosage and treatment duration .
  • Treatment of Enterobacterales Infections

    • Fosfomycin sodium is effective against Enterobacterales, including extended-spectrum beta-lactamase (ESBL)–producing and carbapenem-resistant Klebsiella pneumoniae .
    • It is used in the treatment of infections caused by these bacteria .
    • The results have been encouraging, but further research is needed to establish the optimal treatment regimen .
  • Treatment of Gastrointestinal Infections

    • Fosfomycin sodium is used in the treatment of gastrointestinal infections .
    • It is administered orally or intravenously, depending on the severity of the infection .
    • The results have been promising, but more research is needed to establish the optimal dosage and treatment duration .
  • Treatment of Pneumococcal Infections

    • Fosfomycin sodium has shown effectiveness against pneumococcal infections .
    • It is used as part of the treatment regimen for infections caused by these bacteria .
    • The results have been promising, but more research is needed to establish the optimal dosage and treatment duration .
  • Treatment of Escherichia coli Infections

    • Fosfomycin sodium is effective against Escherichia coli, including fluoroquinolone-resistant E. coli .
    • It is used in the treatment of infections caused by these bacteria .
    • The results have been encouraging, but further research is needed to establish the optimal treatment regimen .
  • Treatment of Infections in the Central Nervous System (CNS)

    • Thanks to its high tissue penetration, fosfomycin may be used in a broad range of tissues and targets, including the CNS .
    • It is administered orally or intravenously, depending on the severity of the infection .
    • The results have been promising, but more research is needed to establish the optimal dosage and treatment duration .

Safety And Hazards

Fosfomycin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

Zukünftige Richtungen

Fosfomycin has a broad spectrum of activity against many multidrug-resistant bacterial strains. Due to its extensive tissue penetration, it may be indicated for infections of the CNS, soft tissues, bone, lungs, and abscesses . There is a renewed interest in its use more recently due to the global problem of advancing antimicrobial resistance . Further studies are urgently needed, and fosfomycin monotherapy should be avoided .

Eigenschaften

IUPAC Name

disodium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQJIKUVJMTDG-JSTPYPERSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Na2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017220
Record name Disodium [(2R,3S)-3-methyloxiran-2-yl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosfomycin sodium

CAS RN

26016-99-9
Record name Fosfomycin sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026016999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium [(2R,3S)-3-methyloxiran-2-yl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium (1R,2S)-(1,2-epoxypropyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSFOMYCIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MMO19FNO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosfomycin sodium
Reactant of Route 2
Fosfomycin sodium
Reactant of Route 3
Fosfomycin sodium
Reactant of Route 4
Fosfomycin sodium
Reactant of Route 5
Fosfomycin sodium
Reactant of Route 6
Fosfomycin sodium

Citations

For This Compound
487
Citations
M Ishizuka, C Cerniglia, A Boobis - … in food: prepared by the eighty …, 2021 - books.google.com
… and developmental toxicity, and the genotoxicity of fosfomycin sodium submitted by the sponsor. All toxicity tests on fosfomycin sodium submitted by the sponsor were performed via …
Number of citations: 0 books.google.com
N Iwai, H Nakamura, M Miyazu… - The Japanese Journal of …, 1991 - europepmc.org
Fosfomycin sodium (FOM-Na, Forocyle-S) was administered at 25 mg/kg or 50 mg/kg to 15 children between the ages of 3 and 15 through intravenous injection or through 1 hour …
Number of citations: 9 europepmc.org
T Yamano, T Morizono, K Shiraishi, M Miyagi… - International journal of …, 2007 - Elsevier
OBJECTIVE: The objective of this study is to evaluate the safety of two ear drops, Ofloxacin (OFLX: Taribid Otic Solution ® , Daiichi Seiyaku) and Fosfomycin sodium (FOM: Fosmicin S ® …
Number of citations: 15 www.sciencedirect.com
ME Falagas, EK Vouloumanou… - Clinical microbiology …, 2016 - Am Soc Microbiol
The treatment of bacterial infections suffers from two major problems: spread of multidrug-resistant (MDR) or extensively drug-resistant (XDR) pathogens and lack of development of …
Number of citations: 590 journals.asm.org
Y ZOU, K LIU, W JIANG, Y ZHANG… - Chinese Journal of …, 2012 - ingentaconnect.com
… fosfomycin sodium diol substance in fosfomycin sodium for … to improve the quality control of fosfomycin sodium. Methods: LC-MS/… research and control of fosfomycin sodium for injection. …
Number of citations: 0 www.ingentaconnect.com
H Jiang, H Chen, N Cai, J Zou… - Magnetic Resonance in …, 2015 - Wiley Online Library
A quantitative 31 P‐NMR method for the determination of fosfomycin and impurity A in pharmaceutical products of fosfomycin sodium or calcium has been developed. In this method, …
E Bergogne‐Bérézin - Antimicrobial agents: antibacterials and …, 2005 - Wiley Online Library
This chapter provides an overview about fosfomycin and derivatives. Fosfomycin belongs to the class of phosphonic antibiotics possessing a broad spectrum and exhibiting bactericidal …
Number of citations: 10 onlinelibrary.wiley.com
Z Ding, H Zhang, D Han, P Zhu, P Yang… - Journal of Chemical & …, 2017 - ACS Publications
The solubility data of fosfomycin sodium (FOM-Na) in six pure solvents (methanol, ethanol, propanol, cyclohexane, acetone, N,N-dimethylformamide) and two binary solvents (methanol …
Number of citations: 11 pubs.acs.org
T Bergan, SB Thorsteinsson, E Albini - Chemotherapy, 1993 - karger.com
… The serum half-life of 2.1 h for the iv dose of fosfomycin sodium in this study contrasts with the finding of 3.4 h previously [1], This difference is relevant to bioavailability com …
Number of citations: 67 karger.com
L Sánchez-Morillas, PR Pérez-Ezquerra… - Annals of Allergy …, 2010 - annallergy.org
… 10 mg/mL in saline solution) with fosfomycin sodium, both with negative results. Histamine (… a single-blind oral challenge with fosfomycin sodium with a positive result: 45 minutes after …
Number of citations: 8 www.annallergy.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.